molecular formula C3H8S2 B8562081 1,1-Propanedithiol CAS No. 88497-17-0

1,1-Propanedithiol

Cat. No.: B8562081
CAS No.: 88497-17-0
M. Wt: 108.23 g/mol
InChI Key: NCNISYUOWMIOPI-UHFFFAOYSA-N
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Description

1,1-Propanedithiol (CAS: 88497-17-0; molecular formula: C₃H₈S₂) is a dithiol compound with two thiol (-SH) groups attached to the same carbon atom of a propane backbone . It is a colorless to light yellow liquid with a molecular weight of 108.23 g/mol. This compound is used as a reductant in organic synthesis, particularly in deprotection and reduction reactions under basic conditions . Its hydrolysis product, this compound, is metabolized to sulfonates and mixed disulfides, contributing to its low toxicity profile .

Properties

CAS No.

88497-17-0

Molecular Formula

C3H8S2

Molecular Weight

108.23 g/mol

IUPAC Name

propane-1,1-dithiol

InChI

InChI=1S/C3H8S2/c1-2-3(4)5/h3-5H,2H2,1H3

InChI Key

NCNISYUOWMIOPI-UHFFFAOYSA-N

Canonical SMILES

CCC(S)S

density

1.014-1.016

physical_description

Clear colourless to light yellow liquid;  Savoury sulfurous cooked onion aroma

solubility

Very slightly soluble in water
Soluble (in ethanol)

Origin of Product

United States

Comparison with Similar Compounds

Structural Isomers: 1,2-Propanedithiol and 1,3-Propanedithiol

Structural and Physical Properties
Property 1,1-Propanedithiol 1,2-Propanedithiol 1,3-Propanedithiol
CAS Number 88497-17-0 814-67-5 109-80-8
Molecular Weight 108.23 g/mol 108.23 g/mol 108.23 g/mol
Boiling Point Not reported 155°C 172.9°C
Density Not reported 1.063 g/cm³ 1.077 g/cm³
Odor Mild (data limited) Virtually odorless Strong, unpleasant

Ethanedithiol (1,2-Ethanedithiol)

Key Comparisons
  • Structure : Shorter carbon chain (C2) with adjacent thiol groups.
  • Reactivity :
    • Higher methylation efficiency than 1,3-propanedithiol in Hg(II) reactions due to closer thiol proximity .
    • Forms trinickel complexes preferentially, unlike 1,3-propanedithiol, which yields mixed di-/trinuclear species .
  • Applications : Used in carbonyl protection (e.g., dithiolane formation) under microwave conditions .

Benzenedithiol (1,2-Benzenedithiol)

Key Comparisons
  • Structure : Aromatic backbone with thiol groups in ortho positions.
  • Reactivity :
    • Preferentially forms trinickel complexes due to rigid aromatic structure .
    • Less prone to steric effects compared to aliphatic dithiols.
  • Applications : Used in synthesizing metal-organic frameworks (MOFs) and catalysis.

Metal Complex Formation

  • 1,3-Propanedithiol : Produces dinickel (Cp₂Ni₂(pdt)) and trinickel (Cp₃Ni₃(pdt)) complexes, depending on reaction conditions .
  • 1,2-Ethanedithiol : Favors trinickel complexes (Cp₃Ni₃(edt)) due to optimal thiol spacing .
  • This compound: Limited data, but its steric constraints likely limit metal coordination compared to isomers.

Mercury Methylation

  • Dithiols (e.g., 1,2-ethanedithiol, 1,3-propanedithiol) enable Hg(II) methylation, unlike monothiols.
  • Efficiency : 1,2-Ethanedithiol > 1,3-Propanedithiol due to shorter S-S distance .

Antimicrobial Activity

  • 1,3-Propanedithiol: Boosts antibacterial performance of BSA-templated Cu nanoclusters (PDT/BSA-Cu NCs) .

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